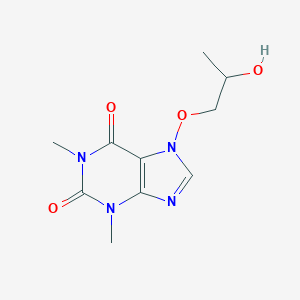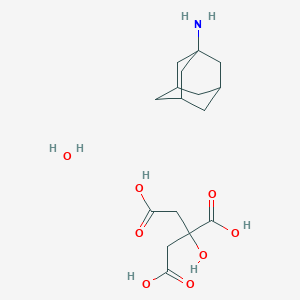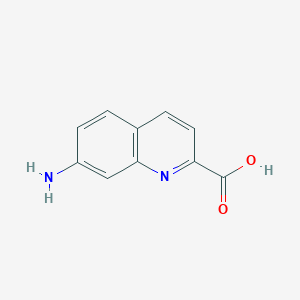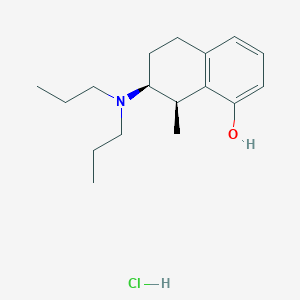
8-Hydroxy-1-methyl-2-(di-n-propylamino)tetralin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Hydroxy-1-methyl-2-(di-n-propylamino)tetralin, commonly known as 8-OH-DPAT, is a synthetic compound that acts as a selective agonist for the serotonin receptor subtype 1A (5-HT1A). This compound has been widely used in scientific research to investigate the physiological and biochemical effects of 5-HT1A receptor activation.
Wirkmechanismus
8-OH-DPAT acts as a selective agonist for the 8-Hydroxy-1-methyl-2-(di-n-propylamino)tetralin receptor, which is a G protein-coupled receptor that is widely distributed in the brain and peripheral tissues. Activation of the 8-Hydroxy-1-methyl-2-(di-n-propylamino)tetralin receptor by 8-OH-DPAT leads to the activation of several intracellular signaling pathways, including the inhibition of adenylyl cyclase and the activation of potassium channels. This results in the modulation of neurotransmitter release and neuronal activity.
Biochemische Und Physiologische Effekte
The activation of 8-Hydroxy-1-methyl-2-(di-n-propylamino)tetralin receptors by 8-OH-DPAT has been shown to have several biochemical and physiological effects. These include the modulation of neurotransmitter release, the regulation of neuronal activity, and the modulation of neuroendocrine function. 8-OH-DPAT has also been shown to have anxiolytic and antidepressant-like effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
8-OH-DPAT has several advantages for use in lab experiments. It is a selective agonist for the 8-Hydroxy-1-methyl-2-(di-n-propylamino)tetralin receptor, which allows for the specific investigation of the physiological and biochemical effects of 8-Hydroxy-1-methyl-2-(di-n-propylamino)tetralin receptor activation. It also has a high affinity for the receptor, which allows for the use of lower concentrations of the compound. However, there are also limitations to the use of 8-OH-DPAT in lab experiments. It has a relatively short half-life, which requires frequent dosing. It also has a narrow therapeutic window, which can lead to toxic effects at higher concentrations.
Zukünftige Richtungen
There are several future directions for research on 8-OH-DPAT. One area of research is the investigation of the role of 8-Hydroxy-1-methyl-2-(di-n-propylamino)tetralin receptors in the pathophysiology of psychiatric disorders, such as anxiety and depression. Another area of research is the development of new compounds that can selectively target 8-Hydroxy-1-methyl-2-(di-n-propylamino)tetralin receptors with improved pharmacological properties. Additionally, the use of 8-OH-DPAT in combination with other compounds, such as selective serotonin reuptake inhibitors, may have therapeutic benefits for the treatment of psychiatric disorders.
Synthesemethoden
The synthesis of 8-OH-DPAT involves several steps, starting from the reaction of 2-nitrobenzaldehyde with nitromethane to form 2-nitro-1-phenylethanone. This compound is then reduced to 2-amino-1-phenylethanone, which is further reacted with N,N-di-n-propylamine to yield 8-OH-DPAT. The purity and yield of the final product can be improved by recrystallization and chromatography.
Wissenschaftliche Forschungsanwendungen
8-OH-DPAT has been widely used in scientific research to investigate the physiological and biochemical effects of 8-Hydroxy-1-methyl-2-(di-n-propylamino)tetralin receptor activation. This compound has been shown to modulate the activity of several neurotransmitter systems, including serotonin, dopamine, and acetylcholine. It has also been used to study the role of 8-Hydroxy-1-methyl-2-(di-n-propylamino)tetralin receptors in anxiety, depression, and other psychiatric disorders.
Eigenschaften
CAS-Nummer |
110312-35-1 |
|---|---|
Produktname |
8-Hydroxy-1-methyl-2-(di-n-propylamino)tetralin |
Molekularformel |
C17H28ClNO |
Molekulargewicht |
297.9 g/mol |
IUPAC-Name |
(7S,8R)-7-(dipropylamino)-8-methyl-5,6,7,8-tetrahydronaphthalen-1-ol;hydrochloride |
InChI |
InChI=1S/C17H27NO.ClH/c1-4-11-18(12-5-2)15-10-9-14-7-6-8-16(19)17(14)13(15)3;/h6-8,13,15,19H,4-5,9-12H2,1-3H3;1H/t13-,15-;/m0./s1 |
InChI-Schlüssel |
VEIZGNXHIQVBNX-SLHAJLBXSA-N |
Isomerische SMILES |
CCCN(CCC)[C@H]1CCC2=C([C@H]1C)C(=CC=C2)O.Cl |
SMILES |
CCCN(CCC)C1CCC2=C(C1C)C(=CC=C2)O.Cl |
Kanonische SMILES |
CCCN(CCC)C1CCC2=C(C1C)C(=CC=C2)O.Cl |
Andere CAS-Nummern |
110312-35-1 |
Synonyme |
8-HMPAT 8-hydroxy-1-methyl-2-(di-n-propylamino)tetralin 8-hydroxy-1-methyl-2-(di-n-propylamino)tetralin hydrochloride, (+)-isomer 8-hydroxy-1-methyl-2-(di-n-propylamino)tetralin, (+-)-isomer 8-hydroxy-1-methyl-DPAT |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




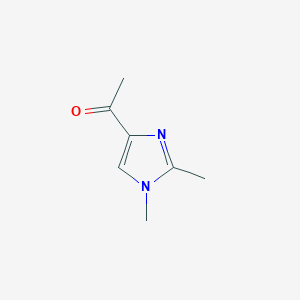
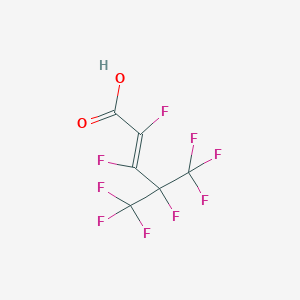
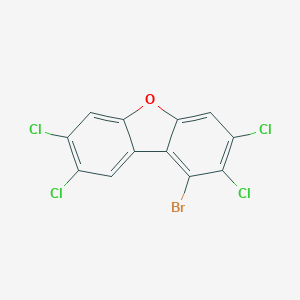
![N-[1-(2,5-dimethyl-1H-pyrrol-3-yl)ethylidene]-N-methylamine](/img/structure/B11493.png)

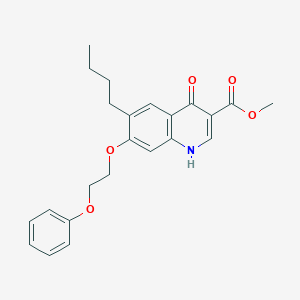
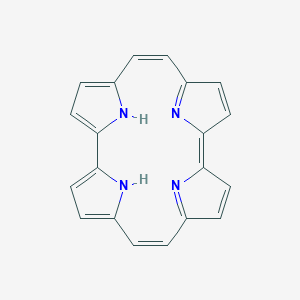
![2-Oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxamide](/img/structure/B11500.png)
